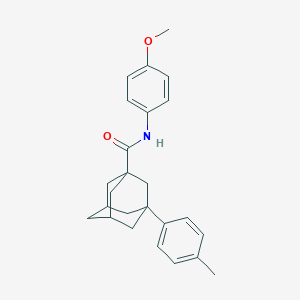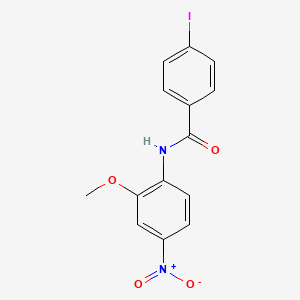
2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is commonly used in agriculture to control pests. It was first synthesized in 1961 and has been widely used since then due to its effectiveness in controlling a broad range of pests.
Wirkmechanismus
Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a range of effects on non-target organisms, including mammals, birds, fish, and insects. In mammals, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause neurotoxicity, reproductive toxicity, and developmental toxicity. In birds, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced hatching success and decreased survival rates. In fish, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced growth and reproductive capacity.
Vorteile Und Einschränkungen Für Laborexperimente
Fenobucarb is a widely used insecticide that has been extensively studied in laboratory experiments. Its effectiveness in controlling pests makes it a valuable tool for researchers investigating insect behavior and physiology. However, its toxicity to non-target organisms limits its use in certain experiments and requires careful handling and disposal.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate. One area is the development of more targeted insecticides that have less impact on non-target organisms. Another area is the investigation of the potential synergistic effects of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate with other pesticides. Additionally, the environmental impact of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate and its persistence in the environment could be further studied to better understand its long-term effects.
Synthesemethoden
Fenobucarb can be synthesized through the reaction of 3-methylphenyl isocyanate with 2-(4-chlorophenoxy)ethanol in the presence of a catalyst. The resulting product is purified through recrystallization and can be obtained in high yield.
Wissenschaftliche Forschungsanwendungen
Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various research studies to investigate its mode of action, toxicity, and environmental impact. Fenobucarb has also been used in field trials to evaluate its effectiveness in controlling pests and its compatibility with other pesticides.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXVHOQCHBYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)